Introduction to the Indazole Scaffold and 4-Bromo-3-iodo-1H-indazole
Introduction to the Indazole Scaffold and 4-Bromo-3-iodo-1H-indazole
An In-depth Technical Guide to 4-Bromo-3-iodo-1H-indazole for Advanced Research and Development
Abstract: 4-Bromo-3-iodo-1H-indazole, identified by CAS No. 885521-72-2, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring two distinct halogen atoms on the indazole scaffold, offers exceptional synthetic versatility. This guide provides an in-depth analysis of its physicochemical properties, a detailed, field-proven synthesis protocol, and a discussion of its strategic application in drug discovery, particularly through site-selective cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of novel, high-value molecules.
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Compounds containing this scaffold exhibit a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-HIV properties.[2] The functionalization of the indazole core is therefore a critical strategy in the development of new therapeutic agents.
4-Bromo-3-iodo-1H-indazole emerges as a particularly strategic intermediate. The presence of both a bromine and an iodine atom at positions 4 and 3, respectively, allows for programmed, sequential functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This reactivity differential enables chemists to introduce a substituent at the 3-position selectively, leaving the 4-position available for a subsequent, distinct transformation. This orthogonal reactivity is the cornerstone of its utility in constructing complex molecular architectures with high precision.
Physicochemical Properties and Specifications
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective use in a laboratory setting. The key specifications for 4-Bromo-3-iodo-1H-indazole are summarized below.
| Property | Value | Source |
| CAS Number | 885521-72-2 | [3][4] |
| Molecular Formula | C₇H₄BrIN₂ | |
| Molecular Weight | 322.93 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | Room Temperature | |
| InChI Key | LPKLMHLJNYUOPU-UHFFFAOYSA-N | |
| SMILES | Brc1cccc2c1c(I)n[nH]2 | [5] |
Synthesis Protocol and Mechanistic Rationale
The most common and efficient synthesis of 4-Bromo-3-iodo-1H-indazole involves the direct iodination of the readily available precursor, 4-Bromo-1H-indazole. This reaction is a classic example of electrophilic aromatic substitution on a heterocyclic system.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Bromo-3-iodo-1H-indazole.
Mechanistic Insight
The reaction proceeds via the deprotonation of the indazole N-H proton by the base (potassium hydroxide), forming an indazolide anion. This anion enhances the electron density of the heterocyclic ring, making it more susceptible to electrophilic attack. The C3 position of the indazole ring is electronically favored for substitution.[6] Iodine (I₂) then acts as the electrophile, reacting at the C3 position to yield the final product. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial for solvating the ionic intermediates and facilitating the reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the iodination of indazoles and should be performed by qualified personnel in a controlled laboratory environment.[7][8]
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Reagent Preparation: To a solution of 4-bromo-1H-indazole (1.0 eq) in DMF (approx. 10 mL per gram of starting material), add powdered potassium hydroxide (KOH) (2.0 eq).
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Initial Stirring: Stir the resulting mixture vigorously at room temperature (20-25 °C) for 20-30 minutes. The formation of the potassium indazolide salt should be observed.
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Iodine Addition: In a separate flask, prepare a solution of iodine (I₂) (2.0 eq) in a minimum amount of DMF. Add this iodine solution dropwise to the reaction mixture.
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Reaction: Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching and Workup: Upon completion, carefully pour the reaction mixture into a beaker containing water. This will quench the reaction and precipitate the crude product.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 4-Bromo-3-iodo-1H-indazole.
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Purification: The product, obtained as a solid, can be used in the next step without further purification or can be purified by column chromatography on silica gel if higher purity is required.[7]
Strategic Application in Drug Discovery: Sequential Cross-Coupling
The primary value of 4-Bromo-3-iodo-1H-indazole in drug discovery lies in its capacity for selective, sequential cross-coupling reactions. This allows for the controlled and divergent synthesis of complex libraries of compounds from a single, advanced intermediate.
The Principle of Orthogonal Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) follows the general trend: I > Br > Cl. This differential allows chemists to perform a coupling reaction at the C3-Iodo position under conditions that leave the C4-Bromo position intact. Once the first substituent is installed, the reaction conditions can be modified (e.g., by using a different catalyst/ligand system or higher temperatures) to facilitate a second coupling at the C4-Bromo position.
Logical Workflow for Sequential Suzuki Coupling
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- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 885521-72-2|4-Bromo-3-iodo-1H-indazole|BLD Pharm [bldpharm.com]
- 4. 4-BROMO-3-IODO (1H)INDAZOLE CAS#: 885521-72-2 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
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- 7. 4-BROMO-3-IODO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
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